2-[[Bis(4-fluorophenyl)methyl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[Bis(4-fluorophenyl)methyl]amino]ethanol is an organic compound that features a combination of fluorinated aromatic rings and an ethanolamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol typically involves the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the final product. The reaction conditions often include the use of ethanol as a solvent and heating under reflux to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-[[Bis(4-fluorophenyl)methyl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[[Bis(4-fluorophenyl)methyl]amino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)methanol: This compound shares the fluorinated aromatic rings but lacks the ethanolamine backbone.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Similar in structure but contains a benzoic acid moiety instead of an ethanolamine group.
Uniqueness
2-[[Bis(4-fluorophenyl)methyl]amino]ethanol is unique due to its combination of fluorinated aromatic rings and an ethanolamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in pharmaceuticals and materials science.
Properties
CAS No. |
84946-19-0 |
---|---|
Molecular Formula |
C15H15F2NO |
Molecular Weight |
263.28 g/mol |
IUPAC Name |
2-[bis(4-fluorophenyl)methylamino]ethanol |
InChI |
InChI=1S/C15H15F2NO/c16-13-5-1-11(2-6-13)15(18-9-10-19)12-3-7-14(17)8-4-12/h1-8,15,18-19H,9-10H2 |
InChI Key |
YWZXYBOYTASOSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)NCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.